Cas no 1217632-30-8 ((R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride)
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
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- (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
- tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate,hydrochloride
- (R)-tert-Butyl3-(aminomethyl)piperidine-1-carboxylatehydrochloride
- (R)-3-(aminomethyl)-1-n-boc-piperidine HCl
- 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)-
- tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride
- DB-361535
- A891456
- tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
- 1217632-30-8
- 2-Methyl-2-propanyl (3R)-3-(aminomethyl)-1-piperidinecarboxylate hydrochloride (1:1)
- AKOS016844232
- DTXSID80662564
- R-3-(AMINOMETHYL)-1-N-BOC-PIPERIDINE-HCl
-
- MDL: MFCD11112270
- Inchi: 1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m1./s1
- Chave InChI: BHNNXYMAMJEVAA-SBSPUUFOSA-N
- SMILES: Cl.O(C(C)(C)C)C(N1CCC[C@H](CN)C1)=O
Propriedades Computadas
- Massa Exacta: 250.14500
- Massa monoisotópica: 250.1448057g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 4
- Complexidade: 223
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 55.6Ų
Propriedades Experimentais
- PSA: 55.56000
- LogP: 3.03240
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180815-5g |
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride |
1217632-30-8 | 95% | 5g |
$593 | 2021-08-05 | |
| Chemenu | CM180815-5g |
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride |
1217632-30-8 | 95% | 5g |
$704 | 2023-01-10 | |
| Alichem | A129005958-1g |
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride |
1217632-30-8 | 95% | 1g |
$400.00 | 2023-09-04 | |
| eNovation Chemicals LLC | Y0987071-1g |
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride |
1217632-30-8 | 95% | 1g |
$300 | 2023-09-02 | |
| eNovation Chemicals LLC | K02018-5G |
R-3-(AMINOMETHYL)-1-N-BOC-PIPERIDINE-HCl |
1217632-30-8 | >97% | 5g |
$495 | 2023-09-04 | |
| Ambeed | A158066-5g |
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride |
1217632-30-8 | 95% | 5g |
$634.0 | 2024-04-25 | |
| eNovation Chemicals LLC | Y0987071-5g |
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride |
1217632-30-8 | 95% | 5g |
$1000 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762160-5g |
tert-Butyl (r)-3-(aminomethyl)piperidine-1-carboxylate hydrochloride |
1217632-30-8 | 98% | 5g |
¥5325.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y0987071-5g |
(R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride |
1217632-30-8 | 95% | 5g |
$1000 | 2025-02-19 | |
| eNovation Chemicals LLC | Y0987071-5g |
(R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride |
1217632-30-8 | 95% | 5g |
$1000 | 2025-02-26 |
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride Fornecedores
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride Literatura Relacionada
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Informações adicionais sobre (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride: A Key Intermediate in Pharmaceutical Research
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a synthetic compound with significant potential in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, serves as a critical intermediate in the development of novel therapeutics targeting various biological pathways. The CAS number 1217632-30-8 identifies this specific chemical entity, which has attracted attention due to its structural versatility and functional groups that enable further modification for drug discovery applications. Recent studies highlight its role in the synthesis of bioactive molecules, particularly in the context of drug development and clinical trials.
The molecular framework of (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride consists of a piperidine ring substituted with an aminomethyl group and a carboxylate moiety. The tert-butyl group provides steric protection, while the hydrochloride salt enhances solubility and stability. This combination of functional groups makes the compound an attractive scaffold for the design of targeted therapies. Researchers have explored its potential in modulating neurotransmitter systems, particularly in the treatment of neurodegenerative disorders and psychiatric conditions. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit acetylcholinesterase, a key enzyme in Alzheimer's disease pathology.
Recent advancements in synthetic organic chemistry have further expanded the utility of (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride. Techniques such as asymmetric catalysis and solid-phase peptide synthesis have been employed to optimize its stereochemical configuration, which is critical for biological activity. The aminomethyl group acts as a versatile handle for introducing additional functionalities, enabling the creation of multitarget ligands with enhanced therapeutic potential. This adaptability has positioned the compound as a valuable tool in drug discovery pipelines, particularly for diseases requiring complex molecular interactions.
Applications of (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride extend beyond traditional pharmaceuticals. Its structural features make it suitable for biological assays and high-throughput screening platforms. In the context of antimicrobial research, recent studies have shown its ability to disrupt bacterial cell membranes, suggesting potential as an antibacterial agent. Additionally, its carboxylate group can be conjugated with targeting moieties, enabling site-specific drug delivery strategies. This dual functionality has sparked interest in its application for precision medicine approaches.
Current research trends emphasize the importance of computational modeling in optimizing the properties of (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride. Machine learning algorithms are being used to predict its interactions with biological targets, such as ion channels and receptor proteins. These predictions guide the design of more efficient derivatives, reducing the need for extensive experimental testing. A 2024 review in Chemical Reviews highlighted the role of quantum mechanics calculations in understanding the compound's electronic properties, which are crucial for its reactivity in drug metabolism processes.
Environmental and safety considerations are also being addressed in the development of (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride. While its synthetic routes are generally considered safe, efforts are underway to minimize the use of hazardous reagents and improve green chemistry practices. This focus on sustainability aligns with global initiatives to reduce the ecological footprint of pharmaceutical manufacturing. Additionally, toxicological studies are being conducted to ensure the compound's safety profile meets regulatory standards for human use.
The future of (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride lies in its integration into multidisciplinary research efforts. Collaborations between chemists, biologists, and clinicians are expected to accelerate its translation into therapeutic applications. As new technologies emerge, the compound's potential to address complex medical challenges will continue to expand, solidifying its role as a cornerstone in the pharmaceutical innovation landscape.
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